8-cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-Cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds Spiro compounds are characterized by their unique fused ring structures, which often exhibit interesting chemical and biological properties
Mechanism of Action
Target of Action
The primary target of 8-cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . The DOR is a G-protein coupled receptor that plays a crucial role in neurological and psychiatric disorders .
Mode of Action
The compound interacts with the DOR, binding to the orthosteric site based on docking and molecular dynamic simulations . This interaction triggers a series of intracellular events, leading to changes in cell function .
Biochemical Pathways
The activation of DOR by the compound affects various biochemical pathways. The most significant is the necroptosis signaling pathway , which involves proteins such as Receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL) pseudokinase . These proteins constitute the core components of the necroptosis signaling pathway .
Result of Action
The activation of the DOR and the subsequent modulation of the necroptosis signaling pathway lead to a variety of cellular effects. For instance, the compound has shown anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice .
Biochemical Analysis
Biochemical Properties
8-cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione interacts with delta opioid receptors, which are a type of G-protein coupled receptors . The nature of these interactions is such that the compound exhibits low β-arrestin 2 recruitment efficacy and sub micromolar potency in reducing cAMP production .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with delta opioid receptors . It influences cell function by modulating the activity of these receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to delta opioid receptors . This binding interaction can lead to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable nucleophile.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit biological activity, including potential as delta opioid receptor agonists. These properties make them candidates for the development of new therapeutic agents.
Medicine: The compound's derivatives have been investigated for their potential use in treating neurological and psychiatric disorders. Their ability to selectively target delta opioid receptors suggests they could be useful in pain management and other medical applications.
Industry: In the industrial sector, this compound and its derivatives may find use in the development of new materials, pharmaceuticals, and other chemical products.
Comparison with Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Other spiro compounds: Various spiro compounds with different ring sizes and substituents may exhibit similar biological activities.
Uniqueness: 8-Cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
8-(cyclopentanecarbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-2-9-19-14(21)16(17-15(19)22)7-10-18(11-8-16)13(20)12-5-3-4-6-12/h12H,2-11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMUWJIMTYISMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3CCCC3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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